

# 5-(Benzyloxy)-2-hydroxybenzaldehyde solubility data

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## Compound of Interest

Compound Name: 5-(Benzyloxy)-2-hydroxybenzaldehyde

CAS No.: 56979-56-7

Cat. No.: B1331787

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Technical Whitepaper: Physicochemical Profiling and Solubility Behavior of **5-(Benzyloxy)-2-hydroxybenzaldehyde**

## Executive Summary

**5-(Benzyloxy)-2-hydroxybenzaldehyde** (CAS: 56979-56-7 / Analogous to 603-76-9 family) is a critical organic intermediate used primarily in the synthesis of Schiff bases, metallomesogens, and pharmaceutical active ingredients. Its molecular architecture—featuring a lipophilic benzyloxy tail and a polar salicylaldehyde core—creates a distinct solubility profile characterized by poor aqueous solubility but high affinity for polar aprotic and chlorinated organic solvents.[1]

This guide provides a comprehensive technical analysis of its solubility behavior, thermodynamic properties, and validated protocols for experimental determination, designed to support researchers in formulation and synthetic optimization.[1]

## Molecular Architecture & Physicochemical Baseline

To predict and manipulate solubility, one must understand the competing forces within the molecule.[1]

- **Lipophilic Domain (The "Tail"):** The 5-benzyloxy group adds significant bulk and hydrophobicity.[1] While salicylaldehyde (the parent core) has a LogP of ~1.8, the addition of the benzyl ether shifts the calculated LogP to approximately 3.5–4.0.[1] This dictates high solubility in non-polar aromatics and chlorinated solvents.[1]
- **Chelation Domain (The "Head"):** The ortho-hydroxyl and aldehyde groups form a strong Intramolecular Hydrogen Bond (IMHB).[1] This "locks" the molecule into a planar conformation, reducing its ability to hydrogen bond with external solvent molecules (like water), further decreasing aqueous solubility compared to its para-isomers.[1]
- **Acidity (pKa):** The phenolic hydroxyl group typically exhibits a pKa in the range of 8.0–8.5.[1] This allows for pH-dependent solubility switching—a critical feature for purification.[1]

## Physicochemical Property Summary

Property	Value / Characteristic	Relevance to Solubility
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>3</sub>	Moderate Molecular Weight (228.24 g/mol)
Physical State	Solid (Crystalline)	High lattice energy requires polar solvents to dissolve.[1]
Melting Point	76–95°C (Polymorph dependent)	Indicates moderate thermal stability; suitable for hot recrystallization.[1]
LogP (Calc.)	3.5 – 3.8	Highly Lipophilic; partitions into organic layers.[1]
pKa (Phenol)	~8.3	Insoluble in neutral water; Soluble in pH > 10.[1]

## Solubility Profile & Solvent Compatibility

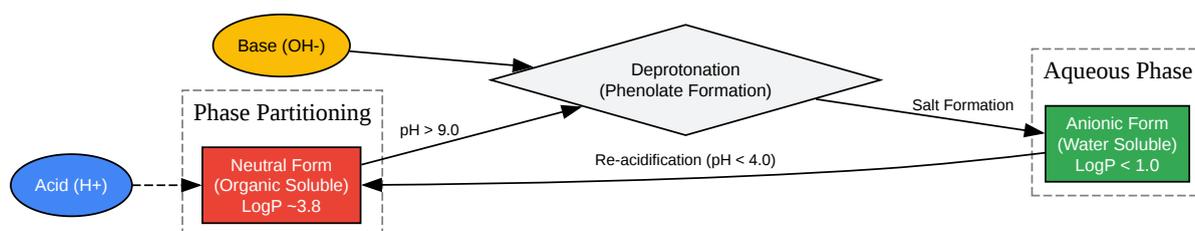
The following data is synthesized from synthetic protocols (e.g., etherification, Schiff base condensation) and standard solubility parameters for salicylaldehyde derivatives.

## Solvent Compatibility Table

Solvent Class	Specific Solvents	Solubility Rating	Operational Notes
Chlorinated	Dichloromethane (DCM), Chloroform	Excellent	Preferred for extraction and synthesis.[1]
Polar Aprotic	DMSO, DMF, DMAc	Excellent	High solubility even at RT; difficult to remove (high BP).[1]
Ketones	Acetone, MEK	Good	Standard solvent for synthesis (e.g., Williamson ether synthesis).[1]
Aromatics	Toluene, Benzene	Moderate to Good	Good for high-temp reactions; solubility drops significantly at low T.
Alcohols	Methanol, Ethanol, Isopropanol	Moderate	Ideal for Recrystallization. Soluble when hot, precipitates upon cooling.[1]
Ethers	THF, Diethyl Ether	Good	Good solubility; often used for work-up.[1]
Alkanes	Hexane, Pentane, Heptane	Poor / Insoluble	Used as an anti-solvent to force precipitation.[1]
Water (Neutral)	Water (pH 7)	Insoluble	< 0.1 mg/mL.[1] Hydrophobic effect dominates.[1]
Water (Basic)	1M NaOH, 1M KOH	Soluble	Forms the water-soluble phenolate salt (yellow/orange solution).[1]

## Mechanistic Visualization: pH-Dependent Solubility[1]

The ability to switch solubility based on pH is the most powerful tool for purifying this compound.[1] The diagram below illustrates the transition from the lipophilic "Organic Phase" species to the hydrophilic "Aqueous Phase" species.[1]



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Caption: Figure 1. The pH-switching mechanism.[1][2] Treating the neutral benzyloxy-benzaldehyde with base deprotonates the phenol, creating a water-soluble salt.[1] Acidification reverses this, precipitating the pure compound.

## Experimental Protocols

### Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific solvent system.

Reagents: **5-(Benzyloxy)-2-hydroxybenzaldehyde** (Solid), Test Solvent (HPLC Grade).

Equipment: Temperature-controlled shaker, 0.45  $\mu\text{m}$  PTFE syringe filters, Analytical Balance.

- Saturation: Add excess solid (~100 mg) to 2 mL of solvent in a crimp-top vial.
- Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.
- Filtration: Stop agitation and allow settling for 1 hour. Draw supernatant through a pre-warmed 0.45  $\mu\text{m}$  PTFE filter.[1]

- Quantification (Gravimetric):
  - Pipette exactly 1.0 mL of filtrate into a pre-weighed tared vial ( ).
  - Evaporate solvent under nitrogen stream or vacuum.<sup>[1][3]</sup>
  - Dry residue in a vacuum oven at 40°C for 4 hours.
  - Weigh the vial again ( ).<sup>[1]</sup>
- Calculation:

## Protocol B: Purification via Recrystallization

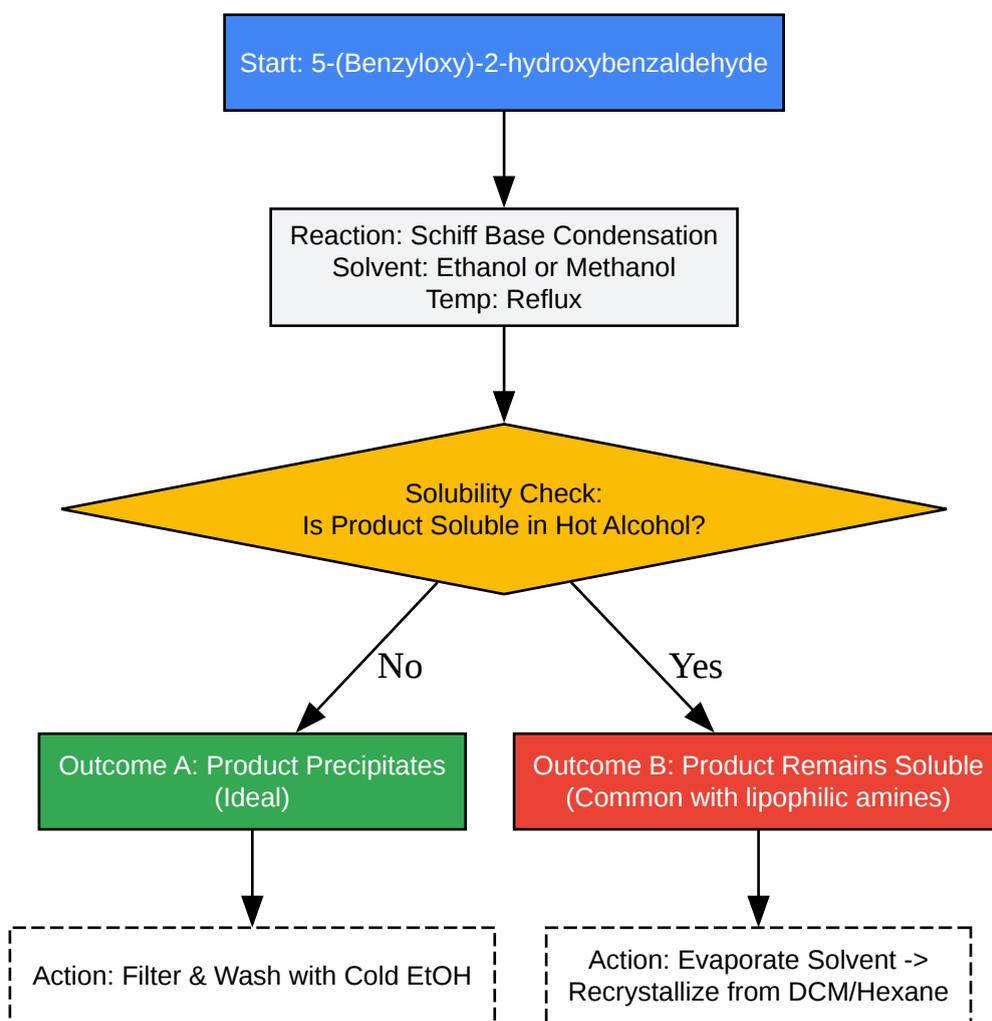
Based on the differential solubility in alcohols.

- Dissolution: Dissolve crude **5-(Benzyloxy)-2-hydroxybenzaldehyde** in the minimum amount of boiling Ethanol (or Isopropanol).
  - Note: If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot.
- Nucleation: Remove from heat and allow to cool slowly to room temperature.
- Precipitation: Once crystals form, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
- Filtration: Filter the crystals using a Büchner funnel.
- Wash: Wash the cake with cold Hexane (or cold Ethanol). The compound is insoluble in Hexane, which removes non-polar impurities.<sup>[1]</sup>

## Synthetic Implications & Workflow

The solubility profile directly impacts synthetic workflows, particularly in Schiff base synthesis.

<sup>[1]</sup>



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Caption: Figure 2. Decision tree for Schiff base synthesis optimization based on the solubility of the starting material vs. the product.

Key Insight: Because **5-(Benzyloxy)-2-hydroxybenzaldehyde** is moderately soluble in alcohols, it is an ideal starting material for condensation reactions.[1] As the reaction proceeds, the formation of the Schiff base often increases the molecular weight and rigidity, causing the product to precipitate directly from the reaction mixture, driving the equilibrium forward (Le Chatelier's principle).[1]

## References

- Synthesis & Properties:RSC Advances, "Synthesis of 6-Substituted 1,2-benzoxathiine-2,2-dioxides," (2015).[1] Describes the synthesis of 5-benzyloxy-2-hydroxybenzaldehyde from

2,5-dihydroxybenzaldehyde using benzyl bromide in acetone.[1][3]

- General Salicylaldehyde Data:OECD SIDS, "2-Hydroxybenzaldehyde: SIDS Initial Assessment Report," (2003).[1] Provides baseline pKa (8.28) and LogP (1.66) for the parent scaffold, serving as the baseline for lipophilicity calculations.[1] [1]
- Isomer Comparison:PubChem Compound Summary, "4-Benzyloxy-2-hydroxybenzaldehyde" (CID 561235).[1][4] Provides comparative computed properties (LogP ~3.0) for the structural isomer, validating the lipophilicity range. [1]
- Solubility Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Standard procedures for recrystallization and solvent selection for phenolic aldehydes.

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